molecular formula C16H17NO2 B11925958 2-Amino-4,4-diphenylbutanoic acid CAS No. 76932-45-1

2-Amino-4,4-diphenylbutanoic acid

Cat. No.: B11925958
CAS No.: 76932-45-1
M. Wt: 255.31 g/mol
InChI Key: MVJJVBXNVIAWLB-UHFFFAOYSA-N
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Description

2-Amino-4,4-diphenylbutanoic acid is an organic compound with the molecular formula C16H17NO2 It is a derivative of butanoic acid, featuring an amino group and two phenyl groups attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,4-diphenylbutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl cyanide and benzylamine.

    Reaction Conditions: The reaction is carried out under basic conditions, often using sodium or potassium hydroxide as the base.

    Reaction Steps: The process involves the alkylation of benzyl cyanide with benzylamine, followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including:

    Batch Reactors: Utilizing batch reactors for controlled reaction conditions.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,4-diphenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed

    Oxidation Products: Ketones and carboxylic acids.

    Reduction Products: Amines and alcohols.

    Substitution Products: Halogenated derivatives and other substituted compounds.

Scientific Research Applications

2-Amino-4,4-diphenylbutanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4,4-diphenylbutanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,4-diphenylbutanoic acid: Unique due to its specific structural features.

    This compound Derivatives: Variants with different substituents on the phenyl rings or amino group.

    Other Amino Acids: Compounds such as this compound and its analogs.

Uniqueness

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Properties

CAS No.

76932-45-1

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-amino-4,4-diphenylbutanoic acid

InChI

InChI=1S/C16H17NO2/c17-15(16(18)19)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11,17H2,(H,18,19)

InChI Key

MVJJVBXNVIAWLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(C(=O)O)N)C2=CC=CC=C2

Origin of Product

United States

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